molecular formula C24H27O4P B1683678 Trixylenyl phosphate CAS No. 25155-23-1

Trixylenyl phosphate

Cat. No.: B1683678
CAS No.: 25155-23-1
M. Wt: 410.4 g/mol
InChI Key: KOWVWXQNQNCRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trixylenyl phosphate is an organophosphorus compound widely recognized for its use as a flame retardant. It is a clear, colorless liquid that is odorless and non-toxic. This compound is often utilized in various industries, including electronics, textiles, and plastics, to enhance the fire safety of products . This compound has a high boiling point and low volatility, making it suitable for high-temperature applications .

Mechanism of Action

Target of Action

Trixylenyl phosphate (TXP) is an aromatic phosphate ester . It was historically used as a flame retardant for acetate plastics (cellulose nitrate and cellulose acetate) and PVC . It also saw significant use as a fire-resistant hydraulic fluid . The primary targets of TXP are therefore these materials, where it acts to reduce their flammability and increase their resistance to heat.

Mode of Action

TXP interacts with its targets by integrating into their structure, thereby altering their physical properties. This integration increases the ignition temperature of the material and reduces the rate at which it burns, acting as a flame retardant . As a hydraulic fluid, TXP provides lubrication and reduces the risk of fire in hydraulic systems .

Biochemical Pathways

It is known that short-term exposure can cause organophosphate-induced delayed neuropathy . This suggests that TXP may interfere with the normal function of neurons, possibly through the inhibition of certain enzymes involved in nerve signal transmission.

Pharmacokinetics

It is known that txp is toxic by ingestion and skin absorption when pure This indicates that TXP can be absorbed into the body through the skin and digestive tract Once in the body, it is likely distributed via the bloodstream to various tissues, where it may be metabolized by liver enzymes

Result of Action

The molecular and cellular effects of TXP’s action are primarily related to its toxicity. It is regarded as a reproductive toxin, and in the EU is classified as a substance of very high concern, requiring authorization to be used . It can cause organophosphate-induced delayed neuropathy, a condition that results in pain, numbness, and weakness in the limbs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trixylenyl phosphate is typically synthesized through the reaction of phosphorus oxychloride with mixed xylenols. This reaction is carried out at temperatures ranging from 180°C to 250°C in the presence of a catalyst, such as aluminum chloride or magnesium chloride . The general reaction can be represented as follows:

3ArOH+POCl3(ArO)3P=O+3HCl3 \text{ArOH} + \text{POCl}_3 \rightarrow (\text{ArO})_3\text{P}=O + 3 \text{HCl} 3ArOH+POCl3​→(ArO)3​P=O+3HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of anthracite xylenols derived from coal mining. The process includes the phosphorylation of phenols by phosphorus oxychloride, resulting in a mixture of triaryl phosphates . The commercial product is often a mixture of various isomers of this compound.

Chemical Reactions Analysis

Types of Reactions

Trixylenyl phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include oxygen and other oxidizing gases.

    Reducing Agents: Strong reducing agents like lithium aluminum hydride.

    Hydrolysis Conditions: Typically involves water or aqueous solutions under acidic or basic conditions.

Major Products Formed

    Oxidation: Phosphorus oxides.

    Reduction: Phosphine gas.

    Hydrolysis: Diaryl phosphates and phenols.

Scientific Research Applications

Trixylenyl phosphate has a wide range of applications in scientific research and industry:

Properties

IUPAC Name

tris(2,4-dimethylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27O4P/c1-16-7-10-22(19(4)13-16)26-29(25,27-23-11-8-17(2)14-20(23)5)28-24-12-9-18(3)15-21(24)6/h7-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWVWXQNQNCRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27O4P
Record name TRIXYLENYL PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17835
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80959466
Record name Tris(2,4-dimethylphenyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Toxic by ingestion and skin absorption when pure. Produces phosphorus oxide gases during combustion. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates soil to contaminate groundwater and nearby waterways.
Record name TRIXYLENYL PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17835
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

469 to 509 °F at 10 mmHg (NTP, 1992)
Record name TRIXYLENYL PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17835
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

450 °F (NTP, 1992)
Record name TRIXYLENYL PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17835
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Insoluble (NTP, 1992), log Kow= 5.63; water solubility= 0.89 ppm at 25 °C /Kronitex TXP/, Sol in benzene, hexane, and chloroform.
Record name TRIXYLENYL PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17835
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIS(2,4-XYLENYL)PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3908
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.130 to 1.155 (USCG, 1999), 1.142 at 38 °C/4 °C, Inflammable; pour point= -60 °C; density: 1.14 kg/l /Trixylyl phosphate/
Record name TRIXYLENYL PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17835
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIS(2,4-XYLENYL)PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3908
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000002 [mmHg]
Record name Tris(2,4-xylenyl)phosphate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7651
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Impurities

Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/
Record name TRIS(2,4-XYLENYL)PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3908
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Glassy

CAS No.

25155-23-1, 3862-12-2
Record name TRIXYLENYL PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17835
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol, 2,4-dimethyl-, 1,1′,1′′-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3862-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(2,4-xylenyl)phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003862122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trixylyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC78488
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78488
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,4-dimethyl-, 1,1',1''-phosphate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(2,4-dimethylphenyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethylphenol phosphate (3:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIS(2,4-XYLENYL)PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TL8H5QK8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIS(2,4-XYLENYL)PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3908
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-4 °F (USCG, 1999)
Record name TRIXYLENYL PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17835
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Trixylenyl phosphate
Reactant of Route 2
Trixylenyl phosphate
Reactant of Route 3
Trixylenyl phosphate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Trixylenyl phosphate
Reactant of Route 5
Trixylenyl phosphate
Reactant of Route 6
Trixylenyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.